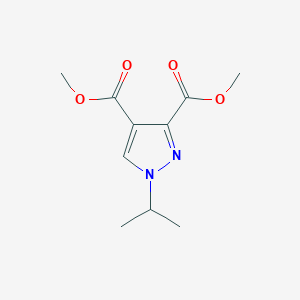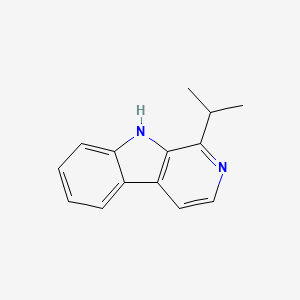
Mono(1-methylheptyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(1-methylheptyl) phthalate, also known as 1,2-benzenedicarboxylic acid mono(1-methylheptyl) ester, is a phthalate ester. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mono(1-methylheptyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1-methylheptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Mono(1-methylheptyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by both acids and bases, leading to the formation of phthalic acid and 1-methylheptanol.
Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 1-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Wissenschaftliche Forschungsanwendungen
Mono(1-methylheptyl) phthalate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of mono(1-methylheptyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as peroxisome proliferator-activated receptors, and modulates gene expression associated with hormone regulation . This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .
Vergleich Mit ähnlichen Verbindungen
- Mono(2-ethylhexyl) phthalate
- Mono(n-butyl) phthalate
- Mono(benzyl) phthalate
- Mono(6-carboxy-2-methylheptyl) phthalate
Comparison: Mono(1-methylheptyl) phthalate is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence . For example, mono(2-ethylhexyl) phthalate is known for its high plasticizing efficiency but also higher toxicity .
Eigenschaften
CAS-Nummer |
21395-09-5 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)









